Boiling Point Differentiation: Significantly Lower Volatility Compared to Other C8H17Cl Isomers
The boiling point of 1-chloro-2,4,4-trimethylpentane is exceptionally low compared to its constitutional isomers and the linear n-octyl chloride. At a reduced pressure of 17 Torr, the compound boils at 48-49 °C [1]. In stark contrast, the less-branched isomer 1-chloro-2,2,4-trimethylpentane exhibits a boiling point of 157.6 °C at standard atmospheric pressure (760 mmHg) . The tertiary isomer, 2-chloro-2,4,4-trimethylpentane, has an estimated boiling point of 178.66 °C , while the straight-chain n-octyl chloride boils at 182-183 °C at atmospheric pressure . This dramatic difference of approximately 100-130 °C at comparable pressures is directly attributable to the highly branched structure of 1-chloro-2,4,4-trimethylpentane, which minimizes surface area and weakens intermolecular van der Waals forces.
| Evidence Dimension | Boiling Point |
|---|---|
| Target Compound Data | 48-49 °C (at 17 Torr) |
| Comparator Or Baseline | 1-Chloro-2,2,4-trimethylpentane: 157.6 °C (at 760 mmHg); 2-Chloro-2,4,4-trimethylpentane: 178.66 °C (estimated, at 760 mmHg); n-Octyl chloride: 182-183 °C (at 760 mmHg) |
| Quantified Difference | Approximately 100-130 °C lower at comparable pressures |
| Conditions | Measured boiling points at specified pressures. |
Why This Matters
This property is critical for procurement and application in low-temperature or vacuum distillation processes, where the compound's high volatility allows for facile separation from higher-boiling impurities or reaction components, reducing energy costs and preventing thermal degradation of sensitive products.
- [1] Molaid, '1-氯-2,4,4-三甲基戊烷 | 2371-08-6', Compound Database. View Source
